![molecular formula C11H12O3 B1310818 Methyl 3-(2-methoxyphenyl)acrylate CAS No. 98288-15-4](/img/structure/B1310818.png)
Methyl 3-(2-methoxyphenyl)acrylate
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Overview
Description
Methyl 3-(2-methoxyphenyl)acrylate (MMP) is an ester of acrylate and 3-(2-methoxyphenyl)acrylic acid. It is a colorless, volatile liquid with a sweet, fruity odor. It is used in a variety of applications, including the synthesis of polymers, the manufacture of pharmaceuticals, and as a solvent. It is also used in the synthesis of various organic compounds and as a reagent in organic synthesis.
Scientific Research Applications
Synthesis of Reactive Polymers
Methyl 3-(2-methoxyphenyl)acrylate: is utilized in the synthesis of reactive polymers. These polymers are often used as polymeric reagents or supports in biochemical and chemical applications due to their ability to contain chemically reactive functional groups . The monomer can be modified with various reactive side groups, which then undergo chain addition polymerization to form polymers with planned pendant reactive groups .
Functionalization of Polymers
This compound plays a crucial role in the functionalization of non-functional polymers. By chemically modifying polymers with Methyl 3-(2-methoxyphenyl)acrylate , researchers can introduce specific reactive groups that were not present in the original polymer structure. This process is essential for creating polymers with desired properties for specific applications .
Biomedical Applications
In the field of biomedicine, Methyl 3-(2-methoxyphenyl)acrylate derivatives are explored for their biocompatibility and potential use in medical devices and drug delivery systems. The compound’s ability to form polymers that can interact with biological systems without adverse effects is particularly valuable .
Environmental Remediation
The acrylate polymers derived from Methyl 3-(2-methoxyphenyl)acrylate are investigated for their use in environmental remediation. These polymers can be designed to capture and remove pollutants from the environment, aiding in the cleanup of contaminated sites .
Food Packaging
Due to its versatility and the ease of derivatization, Methyl 3-(2-methoxyphenyl)acrylate is used in developing polymers for food packaging. These polymers can be engineered to have properties such as barrier resistance and mechanical strength, which are essential for protecting food products .
Electronic Device Manufacturing
The electronic industry benefits from the use of Methyl 3-(2-methoxyphenyl)acrylate in the production of polymers for electronic devices. These polymers can be tailored to have specific electrical properties, making them suitable for use in a variety of electronic components .
Mechanism of Action
- Methyl 3-(2-methoxyphenyl)acrylate is an ester compound. Its mode of action may involve:
Mode of Action
Action Environment
properties
IUPAC Name |
methyl (E)-3-(2-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMNDLLGEGVMQQ-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257958 |
Source
|
Record name | Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98288-15-4 |
Source
|
Record name | Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98288-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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